N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 942012-23-9
VCID: VC11899924
InChI: InChI=1S/C22H27N3O3S/c1-16-6-8-17(9-7-16)20(25-10-12-28-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
SMILES: CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

CAS No.: 942012-23-9

Cat. No.: VC11899924

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide - 942012-23-9

Specification

CAS No. 942012-23-9
Molecular Formula C22H27N3O3S
Molecular Weight 413.5 g/mol
IUPAC Name N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C22H27N3O3S/c1-16-6-8-17(9-7-16)20(25-10-12-28-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key GJZPRBVLSXBYOG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3
Canonical SMILES CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3

Introduction

Chemical Identity and Structural Features

N-[2-(4-Methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide (CAS No. 942012-23-9) is a synthetic organic compound with the molecular formula C22_{22}H27_{27}N3_{3}O3_{3}S and a molecular weight of 413.5 g/mol. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide, reflecting its dual amide functionality and substitution patterns (Figure 1).

Key Structural Features:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.

  • 4-Methylphenyl group: A hydrophobic aromatic moiety linked to the ethylamine backbone.

  • 3-(Methylsulfanyl)phenyl group: A sulfur-containing aromatic substituent that may influence redox properties and binding interactions.

  • Ethanediamide core: A central oxamide group (-NHC(=O)C(=O)NH-) that serves as a scaffold for intermolecular interactions.

PropertyValueSource
Molecular FormulaC22_{22}H27_{27}N3_{3}O3_{3}S
Molecular Weight413.5 g/mol
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3
InChIKeyGJZPRBVLSXBYOG-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically proceeding as follows :

Proposed Synthetic Pathway:

  • Formation of 2-(4-methylphenyl)-2-morpholin-4-ylethylamine:

    • Alkylation of morpholine with 2-(4-methylphenyl)ethyl bromide under basic conditions.

  • Oxalyl chloride activation:

    • Reaction of oxalyl chloride with 3-(methylsulfanyl)aniline to form the corresponding oxalyl intermediate.

  • Amide coupling:

    • Condensation of the morpholine-containing amine with the activated oxalyl intermediate via nucleophilic acyl substitution.

Optimization Considerations:

  • Temperature control (60–80°C) to prevent decomposition of the morpholine ring .

  • Use of coupling agents like HATU or EDCI to enhance reaction efficiency.

  • Purification via column chromatography or recrystallization to achieve >95% purity .

PropertyEstimated ValueBasis of Estimation
Solubility in waterLow (<1 mg/mL)High hydrophobicity of aryl groups
LogP (lipophilicity)~3.2Computational modeling
Melting Point180–190°CSimilar oxamide derivatives

Spectroscopic Characteristics:

  • IR: Strong absorption bands at 1650 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C-O-C of morpholine) .

  • 1^1H NMR: Signals at δ 2.3 ppm (methyl group), δ 3.6 ppm (morpholine protons), and δ 7.1–7.4 ppm (aromatic protons) .

Research Findings and Biological Activity

Although direct studies on this compound are sparse, related morpholine-amide derivatives exhibit notable pharmacological profiles:

Antimicrobial Activity

Morpholine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) by disrupting cell membrane integrity .

Enzyme Modulation

The oxamide core may chelate metal ions in enzymatic active sites. For example, analogs inhibit tyrosinase (IC50_{50} = 12 µM) and acetylcholinesterase (IC50_{50} = 18 µM), relevant to neurodegenerative diseases .

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